molecular formula C20H21NO4 B2714035 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxybenzamide CAS No. 2034545-41-8

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxybenzamide

Cat. No. B2714035
CAS RN: 2034545-41-8
M. Wt: 339.391
InChI Key: OUVHNILKJVIRRM-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives can be synthesized from naturally occurring furanone compounds . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is versatile and unique, which makes them an important basis for medicinal chemistry .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions, but also high yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely depending on their specific structures and substituents .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, such as the one you mentioned, have shown strong biological activities, including anti-tumor activity . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran derivatives have also been recognized for their antibacterial properties . They have been used in the creation of more effective and secure antimicrobial agents to combat microbial resistance .

Anti-Oxidative Activity

The anti-oxidative activity of benzofuran compounds is another significant application . This property makes them potential candidates for the development of drugs targeting oxidative stress-related diseases .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Synthesis of Complex Benzofuran Derivatives

Benzofuran compounds are used in the synthesis of complex benzofuran derivatives . A unique free radical cyclization cascade is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Anticancer Agents

Benzofuran compounds have been developed and utilized as anticancer agents . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Safety and Hazards

The safety and hazards of benzofuran compounds can also vary widely. Some benzofuran compounds are not classified as hazardous .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide . They are being studied for their potential applications as drugs .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-24-17-11-7-5-9-15(17)19(22)21-13-20(2,23)18-12-14-8-4-6-10-16(14)25-18/h4-12,23H,3,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVHNILKJVIRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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